4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Overview
Description
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is a halogenated heterocyclic compound characterized by its unique structure, which includes a pyrrolopyridine skeleton[_{{{CITATION{{{_1{Topological features and electronic structure of 4-chloro-1H-pyrrolo2 ...
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridin-5-ol, have been used in the synthesis of potent vegfr-2 inhibitors . VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation, and is often targeted in cancer therapies .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of its target protein, potentially leading to a decrease in angiogenesis .
Biochemical Pathways
If it acts as a VEGFR-2 inhibitor like its related compounds, it would affect the VEGF signaling pathway, which plays a crucial role in angiogenesis .
Result of Action
If it acts as a VEGFR-2 inhibitor, it could potentially inhibit angiogenesis, affecting the growth of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves multi-step organic reactions. One common approach is the halogenation of pyrrolopyridine derivatives, where specific halogenating agents are used to introduce chlorine and iodine atoms into the pyrrolopyridine ring. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide (NaI) or potassium chloride (KCl).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, including cancer and microbial infections.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the production of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol stands out due to its specific halogenation pattern, which influences its reactivity and biological activity
Properties
IUPAC Name |
4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2O/c8-6-4(12)2-11-7-5(6)3(9)1-10-7/h1-2,12H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCKRUQKROLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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